Demethyl Chlorpromazine Hydrochloride

描述

Overview of Demethyl Chlorpromazine (B137089) Hydrochloride as a Key Metabolite of Chlorpromazine

Chlorpromazine, a foundational drug in the phenothiazine (B1677639) class of antipsychotics, undergoes extensive metabolism in the body. nih.gov One of the principal pathways of chlorpromazine biotransformation is N-demethylation, which results in the formation of Demethyl Chlorpromazine, also referred to as norchlorpromazine (B73236) or desmethylchlorpromazine. wikipedia.orgnih.gov This compound is a significant metabolite, found in notable concentrations in the plasma of patients treated with chlorpromazine. nih.gov For research and analytical purposes, it is often prepared and studied in its hydrochloride salt form, Demethyl Chlorpromazine Hydrochloride, which enhances its stability and solubility. usbio.netpatsnap.com

Structure

3D Structure of Parent

属性

IUPAC Name |

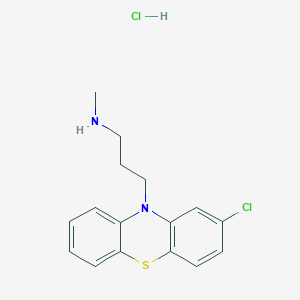

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDISSMQVJRSCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3953-65-9 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical and Physical Properties

Demethyl Chlorpromazine (B137089) Hydrochloride is a phenothiazine (B1677639) derivative characterized by a tricyclic structure with a chlorine atom and a methylaminopropyl side chain. usbio.net Its hydrochloride form is typically a white to off-white solid. patsnap.comnih.gov

Table 1: of Demethyl Chlorpromazine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride | usbio.netepo.org |

| Synonyms | Desmethylchlorpromazine Hydrochloride, Norchlorpromazine (B73236) Hydrochloride | usbio.netpatsnap.comgoogle.com |

| CAS Number | 3953-65-9 | usbio.netpatsnap.comgoogle.com |

| Molecular Formula | C₁₆H₁₈Cl₂N₂S | usbio.netpatsnap.comepo.org |

| Molecular Weight | 341.3 g/mol | usbio.netpatsnap.comepo.org |

| Appearance | White to Off-White Solid | patsnap.comnih.gov |

| Melting Point | 178-180°C | patsnap.comnih.gov |

| Solubility | Soluble in Chloroform, Methanol (B129727) | nih.gov |

Synthesis and Formulation

Laboratory Synthesis of Demethyl Chlorpromazine (B137089)

The laboratory synthesis of Demethyl Chlorpromazine typically involves the N-demethylation of its parent compound, chlorpromazine. This can be achieved through various chemical methods. One common approach involves reacting chlorpromazine with an oxidizing agent that selectively removes one of the methyl groups from the dimethylamino side chain. For instance, reaction with m-chloroperbenzoic acid has been shown to yield N-demethylated phenothiazines. google.com Another potential route could involve the direct alkylation of 2-chlorophenothiazine (B30676) with a suitable N-methyl-3-chloropropylamine derivative, though this is more commonly associated with the synthesis of chlorpromazine itself. acanthusresearch.com

Preparation of the Hydrochloride Salt

To enhance stability and facilitate its use in aqueous solutions for research, the free base of Demethyl Chlorpromazine is converted to its hydrochloride salt. This is typically achieved by dissolving the synthesized Demethyl Chlorpromazine base in an appropriate organic solvent, such as isopropanol (B130326) or a mixture of methanol (B129727) and toluene. acanthusresearch.comschd-shimadzu.com Hydrogen chloride gas or a solution of hydrochloric acid in an alcohol (e.g., methanolic HCl) is then introduced into the solution. schd-shimadzu.comdrugbank.com This causes the protonation of the amine group, leading to the precipitation of Demethyl Chlorpromazine Hydrochloride, which can then be isolated by filtration, washed, and dried. schd-shimadzu.com

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of phenothiazine (B1677639) metabolites. These methods provide the high resolution and specificity required to differentiate between the parent drug and its numerous metabolic products.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of chlorpromazine (B137089) and its metabolites, including N-monodesmethylchlorpromazine. nih.gov This methodology has been successfully validated and applied to determine the presence of these compounds in various biological samples, such as rat liver microsomes, human liver microsomes, and human placenta microsomes. nih.gov The sensitivity and accuracy of LC-MS/MS allow for detailed metabolism research, including the first-time detection of chlorpromazine's biotransformation in human placental microsomes. nih.gov

The development of these methods involves meticulous validation to ensure reliability. For instance, a fully validated LC-MS/MS method for N-monodesmethylchlorpromazine demonstrated intra-day and inter-day accuracy and precision to be within ±15%. nih.gov The method also showed good extraction recovery and no detectable matrix effect, confirming its robustness for complex biological samples. nih.gov In other applications, solid-phase microextraction (SPME) has been combined with LC-MS/MS to extract and detect phenothiazine derivatives from human whole blood and urine. nih.gov Using selected reaction monitoring (SRM), this approach achieves high sensitivity with detection limits for various phenothiazines ranging from 4–22 pg ml⁻¹ in urine. nih.gov Even with its high specificity, researchers note that the complexity of analyzing multiple metabolites like those of chlorpromazine can present challenges, and even HPLC methods may have limitations in specificity when applied to plasma samples from dosed individuals. nih.gov

Table 1: LC-MS/MS Method Validation for N-monodesmethylchlorpromazine in Microsomal Enzymes

| Parameter | Result | Source |

|---|---|---|

| Intra-day and Inter-day Accuracy & Precision | Within ±15% | nih.gov |

| Extraction Recovery | Good | nih.gov |

| Matrix Effect | Not detected | nih.gov |

| Application | Chlorpromazine metabolism in rat liver, human liver, and human placenta microsomes | nih.gov |

For enhanced resolution and mass accuracy, Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS) has emerged as a state-of-the-art analytical tool. mdpi.com This technique is particularly valuable for the identification and determination of chlorpromazine and its major metabolites, including demethylchlorpromazine (DMCPZ), in complex matrices such as animal-derived foods.

A method was developed and validated for the simultaneous analysis of chlorpromazine and four of its metabolites in fish and pork. The analysis was performed on an Eclipse Plus C18 column with separation achieved at a column temperature of 40°C. This UHPLC-Q-Orbitrap MS method demonstrated satisfactory recoveries, ranging from 72% to 117%, for analytes spiked in fish and pork samples. The high resolving power of the Orbitrap mass analyzer allows for excellent mass accuracies, typically below 5 ppm, which is crucial for confident compound identification in complex environmental and food samples. mdpi.com The combination of UHPLC for fast separation and Orbitrap MS for high-resolution detection makes this a powerful technique for both quantification and identification purposes. mdpi.commdpi.com

Table 2: Limits of Quantification (LOQs) for Demethylchlorpromazine (DMCPZ) using UHPLC-Q-Orbitrap MS

| Matrix | Limit of Quantification (LOQ) | Source |

|---|---|---|

| Fish | 2.0 µg kg⁻¹ | |

| Pork | 1.0 µg kg⁻¹ |

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, robust, and cost-effective method for the analysis of phenothiazine metabolites. nih.govnih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, such as the simultaneous estimation of chlorpromazine and its related compounds in pharmaceutical dosage forms. researchgate.net

A typical RP-HPLC method might utilize a C18 or a dimethylsilane (B7800572) (RP-2) reversed-phase column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate, and an organic modifier such as methanol (B129727) or acetonitrile (B52724). nih.govgigvvy.com Detection is commonly performed using a UV spectrophotometric detector at a wavelength where the analytes exhibit strong absorbance, such as 254 nm. nih.gov Method validation involves assessing parameters like linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For example, one validated method for chlorpromazine showed a linear response over a concentration range of 19.4 ng/ml to 56 µg/ml. nih.gov Another method for the simultaneous estimation of chlorpromazine and trihexyphenidyl (B89730) HCl reported percentage recoveries of 100.34% and 99.80%, respectively, demonstrating excellent accuracy.

Table 3: Example of a Validated RP-HPLC Method for Chlorpromazine (CPZ) and Trihexyphenidyl HCl (THP)

| Parameter | Chlorpromazine (CPZ) | Trihexyphenidyl HCl (THP) | Source |

|---|---|---|---|

| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm; 5µ) | Inertsil ODS 3V C18 (250 mm x 4.6 mm; 5µ) | |

| Mobile Phase | Ammonium acetate buffer: Methanol (15:85 v/v) | Ammonium acetate buffer: Methanol (15:85 v/v) | |

| Flow Rate | 1.2 mL/min | 1.2 mL/min | |

| Retention Time | 3.237 min | 5.260 min | |

| Linearity Range | 60 - 140 µg/mL | Not specified in this abstract | |

| Correlation Coefficient (R²) | 0.997 | 0.998 | |

| Accuracy (% Recovery) | 100.34% | 99.80% |

Spectrophotometric Approaches for Demethylated Phenothiazines

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of demethylated phenothiazines. These techniques are based on the inherent light-absorbing properties of the molecules or on the formation of colored complexes.

UV-Visible spectrophotometry is a fundamental and widely applicable technique for the quantitative analysis of phenothiazine derivatives. omicsonline.orgomicsonline.org The method relies on the principle that these compounds absorb light in the UV-visible region of the electromagnetic spectrum. Chlorpromazine and its metabolites, including demethyl chlorpromazine, can be directly quantified by measuring their absorbance at a specific wavelength (λmax). nih.govomicsonline.org

The maximum wavelength of absorption for chlorpromazine is often reported around 256 nm or 314 nm, depending on the solvent and conditions. omicsonline.orgrsc.org Its metabolites may have slightly different spectral properties; for instance, the sulfoxide (B87167) metabolite shows a red-shifted absorption maximum at 340 nm compared to the parent compound. sciencepub.net The development of a spectrophotometric method requires careful selection of the wavelength to ensure selectivity, especially when other absorbing species are present. omicsonline.orgomicsonline.org Despite its simplicity, UV-visible spectrophotometry is highly sensitive, with detection limits often in the 1×10⁻⁴ M to 1×10⁻⁵ M range. omicsonline.org

Table 4: UV Absorption Maxima (λmax) for Chlorpromazine and Related Compounds

| Compound/Condition | λmax | Source |

|---|---|---|

| Chlorpromazine | 256 nm | rsc.org |

| Chlorpromazine | 314 nm | omicsonline.org |

| Chlorpromazine Sulfoxide | 340 nm | sciencepub.net |

| Chlorpromazine Radical Cation | 529 nm | sciencepub.net |

| Chlorpromazine with Bromophenol Blue (Chromophore) | 413 nm | omicsonline.org |

Colorimetric methods based on oxidative coupling reactions provide a selective means for the spectrophotometric determination of phenothiazines. rdd.edu.iqekb.eg These methods involve the reaction of the phenothiazine nucleus with an oxidizing agent, often in the presence of a coupling reagent, to form a stable, intensely colored product. The absorbance of this colored solution is then measured at its λmax, which is directly proportional to the concentration of the drug. sciencepub.netrdd.edu.iq

Various oxidizing agents and coupling reagents have been employed for this purpose. A common approach involves the oxidation of the phenothiazine to a colored semiquinoid cationic radical. sciencepub.net For example, a method for phenothiazine determination uses potassium chromate (B82759) as an oxidizing agent in an acidic medium with catechol as a coupling agent, resulting in a stable orange-colored product with a λmax at 450 nm. rdd.edu.iq Another method utilizes 3-methylbenzothiazolin-2-one hydrazone (MBTH) as a reagent for the determination of various phenothiazine drugs. nih.gov These colorimetric assays are often simple, rapid, and sensitive, making them suitable for routine analysis. ekb.egscispace.com

Table 5: Examples of Oxidative Coupling Reactions for Phenothiazine Detection

| Target Analyte | Oxidizing Agent | Coupling Reagent | Color of Product | λmax | Source |

|---|---|---|---|---|---|

| Phenothiazine | Potassium Chromate | Catechol | Orange | 450 nm | rdd.edu.iq |

| Loperamide | Potassium Dichromate | Phenothiazine | Blue | 625 nm | ekb.eg |

| Phenothiazine Derivatives | Potassium Iodate | Leuco Crystal Violet | Not specified (oxidized LCV color) | 634 nm | sciencepub.net |

Electrochemical Methods in Research

Electrochemical techniques offer high sensitivity and are well-suited for the analysis of electroactive compounds like Demethylchlorpromazine hydrochloride. The core structure, the phenothiazine ring system, is readily oxidizable, and the aliphatic side chain also possesses electrochemical activity.

Voltammetric Determination Voltammetric methods are based on measuring the current that flows as a function of an applied potential. For phenothiazine derivatives, including Demethylchlorpromazine, oxidation typically occurs at the sulfur and nitrogen atoms of the heterocyclic ring and can also involve the side chain. Studies on the parent compound, Chlorpromazine (CPZ), show a well-defined oxidation wave at a glassy carbon electrode, which forms the basis for its quantitative determination using techniques like differential pulse stripping voltammetry (DPSV). qut.edu.au The electrochemical behavior of CPZ has been investigated using ruthenium electrodes in an acidic medium, establishing a determination range of 2 x 10⁻⁴ to 8 x 10⁻⁴ M. rsc.org

Recent research has delved into the complex electrochemical oxidation mechanisms, revealing that analysis involves more than just the phenothiazine core. An integrated approach using cyclic voltammetry and other techniques demonstrated that CPZ undergoes sequential oxidation on both the phenothiazine ring and the tertiary amine of the side chain. mdpi.com This process leads to the formation of metabolites, including nor-chlorpromazine sulfoxide, which is a derivative of Demethylchlorpromazine. mdpi.com This finding is crucial as it confirms that the N-demethylation does not remove the molecule's electroactivity; in fact, the side chain itself is a site of electrochemical reaction. mdpi.com

Methods combining capillary electrophoresis with electrochemiluminescence (ECL) detection have been developed for the simultaneous determination of CPZ and its main metabolites. nih.gov In one such method, a detection limit of 1.9 x 10⁻⁵ g/L was achieved for chlorpromazine sulfoxide, a structurally similar metabolite. nih.gov This demonstrates the high sensitivity of electrochemical detection for this class of compounds.

Potentiometric Determination Potentiometric sensors, specifically ion-selective electrodes (ISEs), are another valuable tool for the analysis of Demethylchlorpromazine hydrochloride. These sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates with the concentration of the target ion in a solution. The operational principle for phenothiazine derivatives relies on the formation of an ion-pair complex between the protonated amine cation of the side chain and a suitable lipophilic counter-ion.

For Chlorpromazine, PVC membrane sensors have been successfully fabricated using ion-pairing agents like sodium tetraphenylborate (B1193919) (TPB), phosphotungstic acid (PTA), or phosphomolybdic acid (PMA). researchgate.netmdpi.com These sensors exhibit a near-Nernstian response, with slopes approaching 59.90 mV/decade, and can operate over a wide concentration range, from 1 x 10⁻² M down to 1 x 10⁻⁶ M. researchgate.netmdpi.com The sensors function optimally in a pH range of 2.0 to 6.0, which ensures the protonation of the amine group. mdpi.com Given that Demethylchlorpromazine hydrochloride retains a secondary amine group that is also protonated in acidic conditions, these potentiometric methods are directly applicable for its determination in various research matrices. researchgate.net

Advanced Sample Preparation and Extraction Strategies for Research Matrices

The accurate quantification of Demethylchlorpromazine hydrochloride in complex research matrices such as animal tissues and environmental water necessitates robust and efficient sample preparation. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

For animal-derived foods (e.g., muscle, liver), a highly effective method has been developed for the simultaneous determination of Chlorpromazine and its key metabolites, including Demethylchlorpromazine (DMCPZ). This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol. The procedure involves homogenization of the tissue sample followed by an extraction and cleanup process that efficiently removes matrix components like fats and proteins, allowing for sensitive detection by techniques such as liquid chromatography-mass spectrometry (LC-MS).

For biological fluids and environmental water, Magnetic Solid Phase Extraction (MSPE) offers a rapid and efficient alternative. nih.govnih.gov In this technique, magnetic nanoparticles (MNPs) are coated with a surfactant, such as sodium dodecyl sulfate (B86663) (SDS). At an acidic pH, the secondary amine of Demethylchlorpromazine is protonated, giving it a positive charge. This allows it to be adsorbed onto the negatively charged surface of the SDS-coated MNPs through electrostatic attraction. nih.gov After a short incubation period, the MNPs with the adsorbed analyte are easily separated from the sample matrix using an external magnet. The analyte is then desorbed with a small volume of an organic solvent like methanol before analysis. nih.govnih.gov

For brain tissue, a direct homogenization method has been proven effective for extracting phenothiazines and their metabolites. nih.gov The tissue is homogenized in a solvent such as tetrahydrofuran, followed by centrifugation to remove solid debris. The supernatant is then evaporated and the residue reconstituted in an appropriate solvent for analysis. nih.gov Another general approach for tissue involves homogenization in acetonitrile, followed by a liquid-liquid extraction step with hexane (B92381) to remove lipids. arborassays.com The purified acetonitrile layer is then evaporated and the analyte redissolved for analysis. arborassays.com

Method Validation Parameters for Research Applications

The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for the intended research application. omicsonline.orgnih.gov Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and specificity. researchgate.net

A validated method for the determination of Chlorpromazine and its metabolites, including Demethylchlorpromazine (DMCPZ), in animal-derived foods reported a limit of quantification (LOQ) for DMCPZ that was below 8.4 µg/kg in pork samples.

While extensive validation data for Demethylchlorpromazine hydrochloride is not as widely published as for its parent compound, the parameters for Chlorpromazine hydrochloride methods provide a strong benchmark for expected performance, as the analytical behavior is very similar. The following interactive table summarizes typical validation parameters from various validated methods for Chlorpromazine hydrochloride, which would serve as target criteria during the validation of a method for Demethylchlorpromazine hydrochloride.

| Parameter | Technique | Matrix | Finding | Reference |

|---|---|---|---|---|

| Linearity | DPSV | Aqueous Buffer | 0.1 to 100 µmol L⁻¹ | researchgate.net |

| Linearity | Potentiometry (ISE) | Aqueous Buffer | 1 x 10⁻² to 7.0 x 10⁻⁶ M | researchgate.net |

| Linearity | HPLC-UV | Water, Urine, Plasma | 0.25–300 ng/mL (R² > 0.9998) | nih.govnih.gov |

| LOD | DPAdSV | Aqueous Buffer | 0.01 µmol L⁻¹ | researchgate.net |

| LOD | HPLC-UV (after MSPE) | Water | 0.1 ng/mL | nih.govnih.gov |

| LOD | HPLC-UV (after MSPE) | Urine | 5.0 ng/mL | nih.govnih.gov |

| Precision (%RSD) | HPLC-UV (after MSPE) | Water (at 10 ng/mL) | 1.2% | nih.govnih.gov |

| Precision (%RSD) | Potentiometry (ISE) | Pharmaceuticals | 1.5% - 1.7% | researchgate.net |

| Accuracy (% Recovery) | Potentiometry (ISE) | Pharmaceuticals | 98.5% - 99.0% | researchgate.net |

| Accuracy (% Recovery) | HPLC-UV (Spiked Samples) | Water, Urine, Plasma | Good recoveries with relative errors < 9.0% | nih.gov |

| Specificity | Potentiometry (ISE) | River Water | Sensors were selective for CPZ in the presence of its main photodegradants. | mdpi.com |

Note: The data in this table primarily references methods validated for the parent compound, Chlorpromazine hydrochloride. Similar performance would be anticipated for Demethylchlorpromazine hydrochloride but requires independent validation.

Specificity is crucial to ensure that the analytical signal is from the analyte of interest and not from its metabolites, impurities, or matrix components. In chromatography, this is achieved by separating the analyte from other compounds. nih.gov In potentiometry, specificity is determined by testing the sensor's response to a variety of potentially interfering organic and inorganic compounds. researchgate.net For Demethylchlorpromazine, a specific method must be able to distinguish it from Chlorpromazine and other metabolites like Chlorpromazine sulfoxide.

Environmental Fate and Degradation Studies Academic Perspective

Photolytic Degradation Pathways of Demethyl Chlorpromazine (B137089) Hydrochloride

Phenothiazine (B1677639) derivatives, including Chlorpromazine, are well-documented as being photosensitive. mdpi.com The primary formation of Demethyl Chlorpromazine in the environment is often a result of the photolytic degradation of Chlorpromazine.

Studies focused on the parent compound, Chlorpromazine, reveal its significant susceptibility to photodegradation. Exposure to simulated sunlight (using a xenon arc lamp) can lead to the almost complete elimination of Chlorpromazine within just four hours. nih.gov The degradation process involves several photochemical reactions, including demethylation of the N-chain, which directly leads to the formation of Demethyl Chlorpromazine (norchlorpromazine). mdpi.com

While direct, extensive studies on the photolytic stability of isolated Demethyl Chlorpromazine Hydrochloride are limited in publicly available literature, its structural similarity to the highly photosensitive Chlorpromazine suggests it is also susceptible to degradation upon exposure to UV and visible light. As a known photoproduct, its presence and concentration in aquatic environments are directly influenced by the light-induced breakdown of Chlorpromazine. nih.govresearchgate.net

Key transformation pathways for Chlorpromazine under UV irradiation include:

Demethylation: Loss of a methyl group from the side chain to form Demethyl Chlorpromazine (norchlorpromazine).

Oxidation: Oxidation of the sulfur atom to form Chlorpromazine Sulfoxide (B87167) or of the nitrogen atom to form Chlorpromazine N-oxide. mdpi.com

Hydroxylation: Addition of hydroxyl groups to the aromatic rings. mdpi.com

Dechlorination: Removal of the chlorine atom from the phenothiazine ring. mdpi.com

A study investigating the degradation of Chlorpromazine in aqueous solutions identified several key products, including Chlorpromazine Sulfoxide, Chlorpromazine N-oxide, and nor-chlorpromazine (Demethyl Chlorpromazine). nuph.edu.ua The molecular structures of three main photolysis products with mass-to-charge ratios (m/z) of 301, 317, and 335 have been determined through advanced mass spectrometry techniques. mdpi.com

Table 1: Major Identified Degradation Products of Chlorpromazine

| Compound Name | Formation Pathway | Reference |

|---|---|---|

| Demethyl Chlorpromazine (Norchlorpromazine) | Photodegradation, Biodegradation, Hydrolysis | mdpi.comnuph.edu.ua |

| Chlorpromazine Sulfoxide | Photodegradation, Biodegradation, Hydrolysis | mdpi.comnuph.edu.ua |

This table summarizes major degradation products of the parent compound, Chlorpromazine, as identified in the cited literature.

Biotic Degradation Processes in Environmental Systems

The interaction of pharmaceutical compounds with microorganisms in wastewater treatment plants and natural waters is a critical factor in their environmental persistence.

Standardized biodegradation tests (such as OECD 301D, 301F, and 302B) have classified the parent compound, Chlorpromazine, as "not biodegradable". nih.gov However, this classification does not mean that biotransformation is absent.

Despite the low extent of mineralization, studies have successfully identified numerous biotic transformation products under both aerobic and anaerobic conditions. nih.gov Research using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MSn) has uncovered a total of 61 different abiotic and biotic transformation products of Chlorpromazine. nih.gov The structures of three aerobic and one anaerobic biotransformation products were elucidated, confirming that microbial action contributes to the alteration of the parent molecule in the environment. nih.gov Demethylation is a known biotic pathway, indicating that environmental microorganisms can produce Demethyl Chlorpromazine from Chlorpromazine.

The release of Chlorpromazine and its transformation products, including Demethyl Chlorpromazine, into aquatic ecosystems can impact local microbial communities. Some studies have demonstrated toxic effects of Chlorpromazine and its transformation products on environmental bacteria. nih.gov

The ecotoxicity is not limited to bacteria. Studies on the freshwater zooplankton species Brachionus calyciflorus found Chlorpromazine to be highly toxic, with a 24-hour median lethal concentration (LC50) as low as 0.833 mg/L at 32°C. nih.gov This research also highlighted that toxicity increases with rising temperatures, a significant finding in the context of global warming. nih.gov The antipsychotic has been shown to inhibit the growth of certain gut bacteria, such as E. coli, as well. nih.gov

Table 2: Ecotoxicological Effects of Chlorpromazine on Aquatic Organisms

| Organism | Effect | Concentration | Temperature | Reference |

|---|---|---|---|---|

| Environmental Bacteria | Toxic effects observed | Not specified | Not specified | nih.gov |

| Brachionus calyciflorus (Rotifer) | Decreased survival and reproduction | LC50: 1.795 mg/L | 18°C | nih.gov |

| Brachionus calyciflorus (Rotifer) | Decreased survival and reproduction | LC50: 1.242 mg/L | 25°C | nih.gov |

| Brachionus calyciflorus (Rotifer) | Decreased survival and reproduction | LC50: 0.833 mg/L | 32°C | nih.gov |

This interactive table presents findings on the ecotoxicological impact of the parent compound, Chlorpromazine.

Hydrolytic Stability and pH Dependence in Aqueous Solutions

The stability of a chemical compound in water is fundamental to its environmental persistence and is often influenced by pH. For other amine hydrochloride drugs, hydrolytic decomposition has been shown to increase rapidly as the pH rises above 3.5. nih.gov

In the case of Chlorpromazine Hydrochloride, its degradation in aqueous solutions can be influenced by factors such as temperature and storage time, particularly during processes like sterilization. nuph.edu.ua One study found that the degradation of Chlorpromazine in solution can lead to the formation of opalescence. This cloudiness was attributed to the formation of degradation products that are not readily soluble in water, specifically identified as Chlorpromazine N-oxide and norchlorpromazine (B73236) (Demethyl Chlorpromazine). nuph.edu.ua This finding directly demonstrates that hydrolytic conditions can lead to the formation of Demethyl Chlorpromazine from its parent compound.

Table 3: Mentioned Compounds

| Compound Name | Also Known As | Role |

|---|---|---|

| This compound | Norchlorpromazine; Desmethylchlorpromazine Hydrochloride | Subject of article; metabolite/degradant |

| Chlorpromazine | Aminazin; Largactil | Parent compound |

| Chlorpromazine Sulfoxide | - | Degradation product |

Sorption Behavior to Environmental Matrices (e.g., sediment)

The sorption of pharmaceutical compounds and their metabolites to sediment is a critical process that influences their transport, bioavailability, and ultimate fate in the aquatic environment. Research has indicated that metabolites of Chlorpromazine that retain the core promazine (B1679182) structure exhibit a significant capacity for sorption to sediment.

A pivotal study by Jiménez et al. (2016) investigated the fate of Chlorpromazine in river water and its interaction with sediment. nih.govresearchgate.net The study highlighted that Chlorpromazine itself is very strongly adsorbed on sediment. nih.gov Crucially, it was also reported that the degradation products that maintain the promazine core, which includes Demethyl Chlorpromazine, also demonstrate a notable capacity for sorption. nih.govresearchgate.net The research involved calculating sorption coefficients for Chlorpromazine and its degradation products, underscoring the importance of this process in their environmental distribution. nih.gov

The tendency of Chlorpromazine to adsorb to suspended solids and sediment is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc value for Chlorpromazine is 9,900, which indicates a high potential for adsorption. Given that Demethyl Chlorpromazine shares the fundamental tricyclic structure of its parent compound, it is expected to exhibit similar, strong sorption characteristics. This strong adsorption to sediment can act as a sink for these compounds in aquatic environments, but also as a potential long-term source through desorption processes.

While specific sorption coefficient (Kd) values for this compound are not always individually detailed in broad studies, the available research collectively points towards its significant interaction with sediment. The table below summarizes the sorption characteristics based on available literature.

Table 1: Sorption Characteristics of Chlorpromazine and its Metabolites

| Compound | Sorption to Sediment | Sorption Coefficient (Kd) | Notes |

|---|---|---|---|

| Chlorpromazine | Very strong | Calculated, but specific value varies with sediment properties | High Koc value (est. 9,900) indicates strong adsorption potential. |

| Demethyl Chlorpromazine | Notable capacity | Calculated as part of degradation products with intact promazine core | Expected to have strong sorption behavior similar to the parent compound due to structural similarity. |

Note: Specific numerical values for Kd are highly dependent on the specific characteristics of the sediment (e.g., organic carbon content, particle size) and water chemistry (e.g., pH).

Comprehensive Degradation Pathway Mapping for Phenothiazine Metabolites in Aquatic Environments

The degradation of phenothiazine derivatives like Chlorpromazine and its metabolites in aquatic environments is a complex process involving both biotic and abiotic pathways. Demethyl Chlorpromazine is a key intermediate in this degradation cascade.

The formation of Demethyl Chlorpromazine (Norchlorpromazine) from Chlorpromazine occurs through N-dealkylation, a common metabolic and environmental degradation process. nih.gov Studies have identified numerous transformation products of Chlorpromazine in aquatic systems. For instance, research by Trautwein and Kümmerer (2012) identified a total of 61 abiotic and biotic transformation products of Chlorpromazine, highlighting the intricate nature of its degradation. nih.gov

Once formed, Demethyl Chlorpromazine can undergo further transformations. The degradation pathways for phenothiazine metabolites in aquatic environments can include:

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide metabolites. For example, Chlorpromazine can be oxidized to Chlorpromazine Sulfoxide. It is plausible that Demethyl Chlorpromazine could undergo a similar oxidation process.

Hydroxylation: The addition of hydroxyl groups to the aromatic rings is another identified degradation pathway. nih.gov Hydroxylated metabolites of Chlorpromazine have been detected, and Demethyl Chlorpromazine could be subject to similar enzymatic or photochemical reactions.

Further Demethylation: Although less common for a mono-demethylated compound, complete removal of the side chain can occur over time.

Ring Cleavage: Under certain conditions, the phenothiazine ring structure itself can be broken down, leading to the formation of smaller, more polar compounds. nih.gov

A study by Jiménez et al. (2016) proposed a degradation pathway for Chlorpromazine in water that involves interconnected mechanisms such as sulfoxidation, hydroxylation, and N-dealkylation. nih.govresearchgate.net This pathway leads to a variety of degradation products, with some benzo nih.govnih.govthiazin-6-ol derivatives being identified as major and relatively stable products after extended periods under non-forced conditions. nih.gov

The table below lists some of the key compounds involved in the degradation pathways of phenothiazines in aquatic environments.

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Norchlorpromazine |

| Chlorpromazine |

| Chlorpromazine Sulfoxide |

| 2-hydroxypromazine |

| 2-hydroxypromazine sulfoxide |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of molecules. DFT has been widely applied to the phenothiazine (B1677639) scaffold to understand its unique structural and electronic characteristics. nih.gov

The substitution on the central nitrogen atom and on the aromatic rings influences the electron density of the central ring system. researchgate.net In Demethyl Chlorpromazine (B137089), the presence of the chlorine atom acts as an electron-withdrawing group, while the propyl-methylamine side chain also modulates the electronic distribution across the molecule. The geometry of this side chain, particularly its orientation relative to the phenothiazine ring, is crucial for its interaction with biological targets.

Table 1: Computed Molecular Properties of Demethyl Chlorpromazine Hydrochloride This table presents computationally derived descriptors for this compound, providing insight into its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈Cl₂N₂S | PubChem nih.gov |

| Molecular Weight | 341.3 g/mol | PubChem nih.gov |

| Exact Mass | 340.0567751 Da | PubChem nih.gov |

| Topological Polar Surface Area | 40.6 Ų | PubChem nih.gov |

| Heavy Atom Count | 21 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride | PubChem nih.gov |

Prediction of Energetic Properties and Chemical Reactivity

DFT calculations are also employed to predict the energetic properties and chemical reactivity of molecules. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net

In a theoretical study comparing chlorpromazine with its metabolites, including the demethylated form, DFT was used to calculate these energetic parameters. researchgate.net Such studies indicate that metabolic transformations, like demethylation, alter the electronic properties of the molecule, which can, in turn, affect its biological activity and stability. researchgate.net For instance, the removal of a methyl group can change the ionization potential and electron affinity, influencing how the molecule participates in charge-transfer interactions with biological receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) studies have been successfully performed on phenothiazine derivatives to build predictive models for specific biological activities. nih.gov For example, a study on phenothiazines as butyrylcholinesterase (BuChE) inhibitors developed robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov

A four-point common pharmacophore hypothesis was generated, consisting of one hydrogen bond acceptor, one hydrophobic region, and two aromatic ring centers, which are features present in Demethyl Chlorpromazine. nih.gov These models demonstrated high correlative and predictive abilities, with cross-validated coefficients (Q²) of 0.7125 (CoMFA) and 0.7093 (CoMSIA), and predictive coefficients (r²predictive) of 0.7587 and 0.7737, respectively. nih.gov The resulting 3D contour maps provide insights into how substituents on the phenothiazine ring and its side chain affect activity. nih.gov Such validated models can be used to predict the BuChE inhibitory activity of other phenothiazines, including Demethyl Chlorpromazine, and guide the design of new, more potent derivatives. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Phenothiazine Derivatives This table summarizes the key statistical parameters indicating the predictive power of the CoMFA and CoMSIA models developed for phenothiazine derivatives.

| Parameter | CoMFA Model | CoMSIA Model |

| Cross-Validated Coefficient (Q²) | 0.7125 | 0.7093 |

| Predictive Coefficient (r²predictive) | 0.7587 | 0.7737 |

| Non-Cross-Validated Coefficient (r²) | 0.9871 | 0.9654 |

| F-statistic | 569.87 | 231.54 |

| Source: Based on data from a study on phenothiazines as BuChE inhibitors. nih.gov |

Application of QSAR-Toxtree for Chemical Property and Interaction Prediction

QSAR-based software tools like Toxtree are used to predict toxicological hazards and other properties of chemicals based on their structure. europa.eu Toxtree operates by applying a series of decision tree-based rules, such as the Benigni-Bossa rulebase for mutagenicity and carcinogenicity. researchgate.net

A theoretical study utilized QSAR-Toxtree to investigate the biological activity and toxicity of chlorpromazine and its metabolites. researchgate.net By inputting the structure of Demethyl Chlorpromazine, the software can predict its potential for various interactions and toxic endpoints. researchgate.net This approach allows for a rapid, preliminary assessment of a compound's properties, flagging potential hazards before resource-intensive experimental testing is undertaken. europa.euresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Docking studies of the parent compound, chlorpromazine, have been performed with various biological targets, including dopamine (B1211576) receptors, to elucidate its mechanism of action. rcsb.org These studies identify critical amino acid residues in the receptor's binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the phenothiazine ring, the chlorine substituent, and the aliphatic side chain. nih.govdrugbank.com

For this compound, docking simulations would be performed in a similar manner. The removal of one N-methyl group from the side chain compared to chlorpromazine is a significant structural modification. This change would be expected to alter the binding mode and affinity. For instance, it could reduce steric hindrance within a constrained binding pocket, potentially allowing for a more favorable orientation. Conversely, it could also lead to a loss of specific hydrophobic interactions that contribute to binding energy. MD simulations are often used after docking to validate the stability of the predicted binding pose over time. nih.gov

Historical Trajectories and Current Academic Research Trends

Evolution of Research on Chlorpromazine (B137089) and its Demethylated Metabolites

The journey into understanding Demethyl Chlorpromazine Hydrochloride is intrinsically linked to the history of its parent compound, Chlorpromazine (CPZ). Synthesized in December 1951, Chlorpromazine quickly revolutionized psychiatry and spurred the development of psychopharmacology. nih.govresearchgate.net Initial research focused on the clinical efficacy of CPZ itself. nih.govresearchgate.net However, scientists soon observed significant variability in patient responses, which prompted investigations into its metabolic pathways to understand these differences. nih.gov

This shift in focus was enabled by technological advancements, particularly the invention of the spectrophotofluorimeter, which allowed for the analysis of small amounts of chemical compounds in the brain. nih.gov Subsequent development of more sophisticated analytical techniques, such as gas-liquid chromatography and mass spectrometry, was crucial for the isolation and quantification of CPZ's numerous metabolites from biological fluids. nih.govnih.gov

Researchers discovered that CPZ undergoes extensive metabolism in the liver and kidneys, primarily through the cytochrome P450 enzyme system. drugbank.comnih.gov Key metabolic pathways identified were hydroxylation, sulfoxidation, and N-demethylation of the side chain. drugbank.com The process of N-demethylation results in the formation of monodemethylated (nor-CPZ) and didemethylated (nor₂-CPZ) metabolites. nih.govdrugbank.com The realization that these metabolites were not merely inert byproducts but could possess their own pharmacological activity marked a significant evolution in the research landscape, moving from a singular focus on the parent drug to a more complex understanding of its metabolic cascade. nih.govresearchgate.net

Landmark Academic Studies Identifying this compound as an Active Metabolite

Pivotal studies in the latter half of the 20th century were instrumental in identifying Demethyl Chlorpromazine (also referred to in literature as nor₁-CPZ or DMCPZ) as a pharmacologically active metabolite. Early pharmacological principles suggested that N-dealkylation could lead to metabolites with retained, altered, or diminished activity compared to the parent drug. researchgate.net The challenge was to determine where Demethyl Chlorpromazine fell on this spectrum.

A 1981 study provided significant evidence by analyzing the concentrations of CPZ and two of its metabolites, 7-hydroxy-CPZ and nor₁-CPZ, in the plasma and cerebrospinal fluid of schizophrenic patients. nih.gov The detection of nor₁-CPZ in the central nervous system was a key indicator of its potential to exert neurological effects. nih.gov The study confirmed that nor₁-CPZ was present at measurable levels, although considerably lower than the parent compound, and disappeared at about the same rate as CPZ after withdrawal. nih.gov

A subsequent study in 1994 further solidified the importance of demethylated metabolites. nih.gov Researchers measured plasma concentrations of CPZ and six of its metabolites, including Nor₁-chlorpromazine, in patients. nih.gov They noted that all six metabolites were found in significant concentrations and had been associated with in vitro activity. nih.gov This led to the recommendation that Nor₁-chlorpromazine and other key metabolites be measured in all pharmacodynamic studies to better correlate drug levels with clinical effects. nih.gov More recent non-clinical research has further elaborated on this activity, showing that demethylation does not represent a detoxification pathway but can, in some contexts like photogenotoxicity, lead to enhanced effects compared to the parent drug. nih.gov

| Landmark Study Finding | Key Implication |

| Detection of nor₁-CPZ in patient cerebrospinal fluid (1981) nih.gov | Confirmed the metabolite crosses the blood-brain barrier, suggesting potential for central nervous system activity. |

| Measurement of significant plasma concentrations of Nor₁-chlorpromazine (1994) nih.gov | Established the metabolite's presence in sufficient quantities to be pharmacologically relevant. |

| Association of demethylated metabolites with in vitro activity (1994) nih.gov | Provided direct evidence of the biological activity of the metabolite, independent of the parent compound. |

| Finding of enhanced photogenotoxicity in demethylated metabolites (2020) nih.gov | Demonstrated that metabolites can have different and sometimes more potent activity than the parent drug in specific assays. |

Current Research Focus Areas in this compound Studies (Non-Clinical)

In contemporary non-clinical research, this compound serves several important roles. Its primary use is as a certified reference material and analytical standard. lgcstandards.com Laboratories and pharmaceutical companies utilize it for the accurate identification and quantification of Chlorpromazine metabolites in research and quality control settings. chemicalbook.comsynzeal.com This is critical for metabolic studies, pharmacokinetic assays, and ensuring the purity of the parent drug. For instance, a recent recall of Chlorpromazine tablets was initiated due to the presence of a related nitrosamine (B1359907) impurity, N-Nitroso-Desmethyl Chlorpromazine, highlighting the compound's ongoing relevance in pharmaceutical safety and manufacturing. hmpgloballearningnetwork.com

Modern non-clinical studies continue to explore the specific biological activities of this metabolite. Research has employed advanced techniques like the single-cell gel electrophoresis (COMET assay) and next-generation sequencing (NGS) to investigate the photogenotoxicity and DNA damage potential of demethylated metabolites, revealing that they can be more photogenotoxic than CPZ. nih.gov Other research has focused on the broader properties of phenothiazines, such as their anti-inflammatory, antiviral, and antitumor activities, with the understanding that active metabolites like Demethyl Chlorpromazine could contribute to this profile. mdpi.commdpi.comnih.gov It is also used in in vitro biokinetic studies to assess cytotoxicity and cellular uptake mechanisms in various cell lines. nih.gov

| Current Non-Clinical Research Application | Description |

| Analytical Reference Standard | Used for the identification and quantification of Chlorpromazine metabolites in various analytical methods. lgcstandards.comsynzeal.com |

| Pharmaceutical Quality Control | Employed in testing for impurities and degradants in Chlorpromazine drug products. hmpgloballearningnetwork.com |

| Toxicology Research | Investigated in advanced assays (e.g., COMET assay) to understand specific toxicological profiles like photogenotoxicity. nih.gov |

| In-Vitro Cellular Studies | Utilized in cytotoxicity and biokinetic assays to determine cellular uptake and effects on different cell lines. nih.gov |

| Pharmacological Exploration | Included in broader research into the anti-inflammatory and antiviral mechanisms of phenothiazines. mdpi.comnih.gov |

Theoretical Implications of this compound in Sensory Integrative Theory Research

The theoretical link between this compound and sensory integrative theory is predicated on its status as an active metabolite of Chlorpromazine, a drug with known effects on sensory processing. Sensory integration theory, originally developed by occupational therapist A. Jean Ayres, posits that the brain's ability to organize and interpret sensory information (particularly from tactile, vestibular, and proprioceptive systems) is fundamental to learning, behavior, and motor skills. researchgate.netmdpi.com

A 1978 study was the first to formally explore the theoretical intersection of Chlorpromazine and sensory integrative therapy. nih.gov The paper proposed that the drug's therapeutic efficacy, which stems from its action on brain neurotransmitters, could theoretically reinforce the goals of a sensory integrative approach in patients with schizophrenia who exhibit sensory processing deficits. nih.gov Research has supported the underlying premise that phenothiazines affect sensory function, with studies demonstrating that Chlorpromazine can alter attention, perception, and autonomic reactivity, moving function toward normalization. nih.govnih.gov

Future Directions for Academic Research on Demethyl Chlorpromazine Hydrochloride

Development of Advanced Analytical Tools for Complex Preclinical Biological Matrices

Future research must prioritize the development of more sophisticated and sensitive analytical methods for the accurate quantification of Demethyl Chlorpromazine (B137089) Hydrochloride in complex preclinical biological matrices such as plasma, whole blood, and various tissues. The tight binding of phenothiazine (B1677639) metabolites to endogenous proteins presents a significant challenge, often leading to poor recovery rates with standard solvent extraction procedures. astm.org The detection of metabolites in in-vivo samples is further complicated by their low concentrations amidst a high background of endogenous molecules. acs.org

High-performance liquid chromatography (HPLC) coupled with electrochemical or ultraviolet detection has been a foundational technique for analyzing phenothiazines and their metabolites in plasma. nih.govmdpi.com However, to overcome current limitations, the focus should shift towards enhancing these platforms. The use of high-resolution mass spectrometry (HRMS) is a promising avenue, as it allows for the differentiation of drug-related ions from background noise more effectively than low-resolution mass spectrometers. acs.org Integrating advanced extraction techniques, such as optimized solid-phase extraction (SPE) protocols, is also crucial for improving the initial separation of the metabolite from the biological matrix. astm.org

Table 1: Advanced Analytical Techniques for Demethyl Chlorpromazine Hydrochloride Research

| Technique | Application in Preclinical Research | Potential Advancements |

|---|---|---|

| HPLC-HRMS | Quantification and identification of metabolites in plasma and tissue. acs.org | Improved ionization sources and higher resolution for enhanced sensitivity and specificity. |

| Solid-Phase Extraction (SPE) | Pre-analytical cleanup and concentration of the analyte from biological fluids. astm.orgnih.gov | Development of novel sorbent materials with higher affinity and selectivity for phenothiazine metabolites. |

| Electrochemical Sensors | Real-time detection in various media. nih.gov | Miniaturization for in-vivo monitoring and integration with microfluidic "lab-on-a-chip" systems. technologynetworks.com |

| LC-MSn | Structural elucidation of unknown transformation products. nih.gov | Coupling with ion mobility spectrometry for enhanced separation of isomeric metabolites. |

The ultimate goal is to establish robust, validated methods that can be routinely applied in preclinical pharmacokinetic and metabolic studies, ensuring that data on metabolite exposure is accurate and reliable for safety and efficacy assessments. acs.orgresearchgate.net

In-depth Investigation of Novel Mechanistic Pathways at the Subcellular and Organelle Levels

As a cationic amphiphilic drug (CAD), this compound has the propensity to accumulate within acidic organelles, most notably lysosomes. nih.govaacrjournals.org This accumulation is driven by the protonation of the drug's amine group in the low pH environment of the lysosome, a phenomenon known as lysosomal trapping. nih.govmolbiolcell.org This sequestration can disrupt lysosomal function, inhibit acid hydrolases, and lead to lysosomal membrane permeabilization, a pathway implicated in cancer cell death. aacrjournals.orgmolbiolcell.orgnih.gov Future research should focus on the precise molecular consequences of this accumulation. For instance, studies have shown that CADs can induce a significant buildup of cytolytic lysoglycerophospholipids within lysosomes, disrupting lipid recycling and biosynthesis. nih.govresearchgate.net

Beyond the lysosome, the mitochondria represent another critical organelle of interest. Methylene blue, a related phenothiazine, is known to enter mitochondria and facilitate electron transport. news-medical.net Investigating whether this compound has similar effects on mitochondrial respiration and reactive oxygen species (ROS) production is a key area for future exploration. The endoplasmic reticulum is another potential target, where the accumulation of such compounds could induce stress responses.

Table 2: Potential Organelle-Level Research Focus

| Organelle | Potential Effect of this compound | Research Objective |

|---|---|---|

| Lysosome | Accumulation due to cationic amphiphilic nature, inhibition of hydrolases. nih.govnih.gov | Elucidate the mechanism of lysosomal membrane permeabilization and impact on lipid metabolism. aacrjournals.orgmolbiolcell.org |

| Mitochondria | Alteration of electron transport chain function and ROS production. news-medical.net | Determine the impact on cellular bioenergetics and oxidative stress pathways. |

| Nucleus | Direct interaction with DNA or nuclear proteins. news-medical.net | Investigate potential genotoxic effects or modulation of gene expression. |

Understanding these subcellular and organelle-specific interactions is fundamental to building a comprehensive mechanistic model of the compound's biological activity.

Exploration of this compound as a Chemical Probe for Specific Biological Systems and Processes

The structural and chemical properties of this compound make it a candidate for development as a chemical probe to investigate specific biological systems. Phenothiazine derivatives are well-known for their interaction with dopamine (B1211576) receptors, and they can be synthesized into ligands to study receptor binding and function. nih.govjohnshopkins.edu The ability of this compound to interact with specific receptor subtypes or other proteins could be harnessed to explore their roles in cellular signaling pathways.

For example, modified phenothiazines have been developed as affinity ligands to study D1- and D2-dopamine receptors. nih.gov Similarly, this compound could be derivatized or used in competition assays to probe the structure and function of its biological targets, which may include not only neurotransmitter receptors but also enzymes or transport proteins. Its characteristic as a cationic amphiphilic drug also makes it a potential tool for studying the biology of lysosomes and the mechanisms of drug-induced phospholipidosis. nih.gov

Table 3: Potential Applications as a Chemical Probe

| Biological System/Process | Probing Application | Rationale |

|---|---|---|

| Dopaminergic System | Probe for dopamine receptor subtypes (e.g., D1, D2). nih.gov | Phenothiazine scaffold is a known dopamine receptor antagonist. nih.gov |

| Lysosomal Biology | Tool to induce and study lysosomal stress and membrane permeabilization. aacrjournals.org | Accumulates in lysosomes due to its cationic amphiphilic properties. nih.gov |

| Multidrug Resistance (MDR) | Investigate the function of efflux pumps like P-glycoprotein. | Some phenothiazines are known to interact with MDR transporters. |

| Protein Binding | Probe for binding sites within plasma proteins like Human Serum Albumin (HSA). nih.gov | Metabolites of related compounds show distinct binding modes to HSA. nih.gov |

By using this compound as a tool compound, researchers can gain valuable insights into fundamental biological processes that are relevant to both physiology and pathology.

Integration of Multi-Omics Approaches in Metabolite Research (e.g., metabolomics, proteomics in preclinical models)

To achieve a holistic understanding of the biological impact of this compound, future research should integrate multi-omics approaches. nih.gov Metabolomics can provide a comprehensive snapshot of the metabolic fingerprints resulting from cellular exposure to the compound, revealing alterations in key biochemical pathways. nih.gov Proteomics can identify changes in protein expression and post-translational modifications, offering mechanistic insights into the cellular response.

For instance, a metabolomics study on preclinical models could identify specific metabolic pathways, such as amino acid or lipid metabolism, that are perturbed by the compound. nih.gov This could be complemented by a proteomics analysis to see if the expression levels of enzymes within those pathways are altered. This systems biology approach can help connect the initial interaction of the compound with a target to the ultimate physiological outcome, bridging a critical gap in knowledge. nih.gov

Table 4: Multi-Omics Integration Strategy

| Omics Approach | Research Question | Example Application |

|---|---|---|

| Metabolomics | What metabolic pathways are altered by the compound? | Untargeted profiling of plasma from treated animal models to identify perturbed endogenous metabolites. nih.gov |

| Proteomics | Which proteins and signaling networks are affected? | Quantitative analysis of protein expression in target tissues (e.g., liver, brain) to identify regulated proteins. |

| Transcriptomics | How does the compound alter gene expression? | RNA-sequencing of treated cells to identify up- or down-regulated genes and affected transcriptional networks. |

| Lipidomics | What is the specific impact on lipid metabolism? researchgate.net | Quantitative mass spectrometry-based analysis of lipid species in isolated lysosomes. researchgate.net |

The integration of these datasets can lead to the identification of novel biomarkers of exposure or effect and help construct more accurate models of the compound's mechanism of action.

Advanced Computational Modeling for Predictive Preclinical Pharmacology

Advanced computational modeling offers a powerful, in silico approach to predict the pharmacological properties of this compound and guide experimental studies. Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of target proteins, such as dopamine receptors or Human Serum Albumin. nih.gov Such studies have revealed that demethylated metabolites of chlorpromazine may have different binding modes compared to the parent drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of phenothiazine derivatives with their biological activity or toxicity. nih.govnih.gov These models use molecular descriptors to predict the properties of new or untested compounds. researchgate.net For this compound, a QSAR model could be built to predict its receptor binding affinity, metabolic stability, or potential for off-target effects based on a training set of related phenothiazines. nih.govnih.gov Furthermore, pharmacokinetic (PK) models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite, helping to extrapolate findings from preclinical species to humans.

Table 5: Computational Modeling in Preclinical Pharmacology

| Modeling Technique | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a protein target. nih.gov | Docking this compound into the binding pocket of a dopamine receptor to understand structure-activity relationships. johnshopkins.edu |

| QSAR Modeling | Predict biological activity or toxicity based on chemical structure. nih.govresearchgate.net | Develop a model to predict the potential for inducing phospholipidosis based on physicochemical properties. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound-protein complex over time. nih.gov | Analyze the stability of the predicted binding pose from molecular docking. |

| Pharmacokinetic (PK) Modeling | Simulate the time course of the compound's concentration in the body. | Predict steady-state plasma concentrations in preclinical models based on single-dose data. |

These computational tools can accelerate the research process, reduce the reliance on animal testing, and provide a rational basis for designing more focused and informative preclinical studies.

Research into Environmental Remediation Strategies for Phenothiazine Metabolites

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.gov Phenothiazines like chlorpromazine are often not fully eliminated by conventional wastewater treatment and can persist in aquatic environments. nih.govresearchgate.net Research has shown that while chlorpromazine is not readily biodegradable, it is susceptible to photodegradation when exposed to sunlight, breaking down into numerous transformation products. nih.govnih.govrsc.org

Future research should focus on developing effective environmental remediation strategies for phenothiazine metabolites. Advanced Oxidation Processes (AOPs) are a promising technology for degrading persistent pharmaceutical pollutants. researchgate.nettechno-press.org These methods, which include ozonation, Fenton reactions, and UV/H₂O₂ treatment, generate highly reactive hydroxyl radicals that can break down complex organic molecules. e3s-conferences.orgmdpi.com Another important area is bioremediation, which involves using microorganisms to degrade pollutants. preprints.org While chlorpromazine itself shows low biodegradability, studies could explore the potential of specific microbial strains or consortia to metabolize its degradation products, including this compound. nih.govpreprints.org

Table 6: Environmental Remediation Strategies

| Strategy | Mechanism | Research Focus |

|---|---|---|

| Photodegradation | Breakdown by sunlight (UV radiation). rsc.orgrsc.orgnih.gov | Identifying the full range of photoproducts and assessing their environmental toxicity. nih.govnih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to mineralize pollutants. researchgate.nete3s-conferences.org | Optimizing AOP conditions (e.g., pH, catalyst) for efficient degradation of phenothiazine metabolites. e3s-conferences.orgmdpi.com |

| Microbial Degradation | Use of bacteria or fungi to break down contaminants. preprints.org | Isolating and engineering microorganisms with enhanced capabilities to metabolize phenothiazine transformation products. |

| Sorption | Adsorption of the compound onto sediment or other materials. nih.gov | Characterizing the sorption coefficients and environmental fate of metabolites in different environmental compartments. nih.gov |

This research is vital for mitigating the potential ecological risks associated with the release of these compounds into the environment.

Development of Novel Assays to Address Biological Gaps in Understanding (e.g., high-throughput screening)

To accelerate the discovery of the biological functions and targets of this compound, there is a need for novel, efficient assays. High-throughput screening (HTS) platforms would allow for the rapid testing of the compound against large libraries of proteins, receptors, or enzymes to identify potential interactions. researchgate.netillinois.edu This could uncover previously unknown biological targets and provide new avenues for research.

The development of novel biosensors represents another key future direction. nih.gov Electrochemical biosensors, for example, can be designed for the rapid and sensitive detection of drugs and their metabolites in biological or environmental samples. nih.govtechnologynetworks.com These sensors could be modified with specific enzymes or antibodies to create highly selective assays for this compound. researchgate.net Furthermore, developing new cell-based assays is crucial for studying its effects in a more physiologically relevant context. For example, creating reporter gene assays could help monitor the activation or inhibition of specific signaling pathways in real-time upon cellular exposure to the compound.

Table 7: Novel Assay Development

| Assay Type | Objective | Potential Impact |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen for interactions with a large number of biological targets. researchgate.net | Identification of novel off-target effects or therapeutic applications. |

| Electrochemical Biosensors | Provide sensitive, real-time detection of the metabolite. nih.govtechnologynetworks.com | Enable point-of-care diagnostics or on-site environmental monitoring. |

| Cell-Based Reporter Assays | Monitor the activity of specific cellular pathways in response to the compound. | Elucidate the mechanism of action at the cellular signaling level. |

| Organ-on-a-Chip Models | Study the compound's effects in a micro-physiological system mimicking human organs. nih.gov | Improve the preclinical prediction of efficacy and toxicity. |

These advanced assays will be instrumental in filling the current gaps in our understanding of this compound's pharmacology and toxicology.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Demethyl Chlorpromazine Hydrochloride in pharmaceutical formulations?

- Methodology : Utilize spectrophotometric techniques such as UV-Vis absorption (e.g., λ = 530 nm for complexation with transition metals like lead(IV) oxide in acidic media) . For simultaneous quantification with structurally similar compounds (e.g., promethazine), employ Resonance Rayleigh Scattering (RRS) with molybdate-based signal amplification . Validate methods using parameters like linearity (R² > 0.995), recovery (95–105%), and precision (%RSD < 2.0) .

Q. How can researchers ensure structural integrity during synthesis or purification of this compound?

- Methodology : Monitor synthesis intermediates using HPLC with impurity reference standards (e.g., chlorpromazine sulfoxide or trimethylated derivatives) . Characterize the final product via melting point analysis (194–199°C), FT-IR (to confirm demethylation), and mass spectrometry (MW = 355.33 for the parent compound) . Ensure steric hindrance and hydrogen bonding are preserved, as these properties influence solubility and reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow OSHA/REACH guidelines:

- Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315, H319) .

- Work in fume hoods to prevent inhalation (H330) and store at 4°C in airtight containers to avoid degradation .

- Dispose of waste via incineration or hazardous waste facilities to mitigate aquatic toxicity (H412) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo pharmacological efficacy of this compound?

- Methodology : Design dose-response studies using cell lines (e.g., neuronal or hepatic) to establish IC₅₀ values, cross-referenced with rodent models assessing behavioral endpoints (e.g., prolactin elevation as a biomarker) . Account for metabolic activation by analyzing major metabolites (e.g., 7-hydroxy derivatives) via LC-MS/MS . Address discrepancies by adjusting for protein binding or bioavailability differences .

Q. What experimental design considerations are essential for studying the electrochemical behavior of this compound?

- Methodology : Use controlled potential coulometry in acidic media (e.g., 9 N H₂SO₄) to observe two sequential one-electron oxidations, confirmed via rotating platinum electrode polarography . Monitor semiquinone radical intermediates using ESR spectroscopy. Correlate redox profiles with pharmacological activity (e.g., dopamine receptor binding) .

Q. How can researchers optimize dissolution testing for this compound tablets to meet revised pharmacopeial standards?

- Methodology : Implement USP Dissolution Test 3 (pending revision) using pH 4.5 acetate buffer at 37°C, with paddle agitation (75 RPM). Quantify dissolution rates via UV-Vis at 254 nm, ensuring ≥75% release within 60 minutes . Validate method robustness using factorial design experiments (e.g., varying surfactant concentrations) .

Q. What strategies mitigate data variability in spectrophotometric assays caused by light-induced degradation of this compound?

- Methodology : Conduct stability studies under UV/visible light to identify degradation products (e.g., sulfoxides) via TLC or HPLC . Use amber glassware and antioxidants (e.g., ascorbic acid) during sample preparation. Validate assays under ICH Q2(R1) guidelines for photostability .

Methodological Notes

- Toxicity vs. Efficacy Balancing : Prioritize organ-specific toxicity assessments (e.g., reproductive toxicity H360) using OECD 407-compliant rodent studies while correlating with therapeutic plasma levels .

- Multi-Component Analysis : For formulations containing analogs (e.g., phenobarbital), employ derivative spectroscopy or chemometric tools (PLS regression) to deconvolute overlapping spectral signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。